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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance for experiments involving the c-Met

inhibitor JNJ-38877605. The content addresses the well-documented species-specific renal

toxicity associated with this compound.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605?

A1: JNJ-38877605 is an orally bioavailable, potent, and selective small-molecule inhibitor of

the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is implicated in cancer cell survival,

invasiveness, and tumor angiogenesis, making it a target for anticancer therapies.[2][3]

Q2: What is the primary toxicity associated with JNJ-38877605?

A2: The primary toxicity observed with JNJ-38877605 is renal toxicity, which was identified

during a first-in-human Phase I clinical trial.[1][3][4] This toxicity manifested as mild but

recurrent renal issues in nearly all patients, even at sub-therapeutic doses.[1][3][4]

Q3: Why was this renal toxicity not detected in initial preclinical studies?

A3: The renal toxicity of JNJ-38877605 is species-specific.[1][3][4] Initial preclinical safety

studies were conducted in rats and dogs, species that do not exhibit this renal toxicity.[1][3][4]

[5]
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Q4: What is the mechanism of JNJ-38877605-induced renal toxicity?

A4: The renal toxicity is not due to direct inhibition of c-Met but is caused by the formation of

insoluble metabolites.[1][3][4] JNJ-38877605 is metabolized by the enzyme aldehyde oxidase

(AO), which is highly active in humans and rabbits but has low activity in rats and dogs.[1][3][6]

This metabolic process generates insoluble metabolites (specifically M1/3 and M5/6) that

precipitate and form crystals within the renal tubules, leading to obstructive nephropathy,

degenerative changes, and inflammation.[3][4][5]

Q5: Which animal model is appropriate for studying the renal toxicity of JNJ-38877605?

A5: The rabbit is the most suitable toxicology model for recapitulating the human renal toxicity

of JNJ-38877605.[1][3][4] This is due to the similar aldehyde oxidase-mediated metabolic

profile that leads to the formation of the specific insoluble metabolite M10, which was observed

in both humans and rabbits.[1][3][4]

Q6: What are the key pathological findings in the kidneys of affected species?

A6: Histopathological evaluation of rabbit kidneys after administration of JNJ-38877605
revealed renal crystal formation, extensive and prominent degeneration, inflammation,

congestion, fibrosis, and regeneration.[3][4][5] Granular and acicular clefts, sometimes

surrounded by giant cells, were also observed in the corticotubules.[4]
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Observed Issue Potential Cause Recommended Action

No renal toxicity observed in

rat or dog models.

These species lack the specific

aldehyde oxidase activity

required to produce the

insoluble toxic metabolites of

JNJ-38877605.[1][3][4]

This is an expected finding.

For renal toxicity studies of this

compound, use a relevant

species such as the rabbit.[1]

[3]

High variability in renal toxicity

markers in rabbit studies.

Factors such as hydration

status, urinary pH, and

individual differences in

metabolism can influence the

rate of crystal formation.

Ensure consistent and

adequate hydration of study

animals. Monitor and control

urinary pH if possible. Increase

the number of animals per

group to account for individual

variability.

Difficulty in identifying crystals

in urine samples.

The insoluble metabolites may

precipitate within the renal

tubules and may not be readily

excreted in the urine in early

stages.

Rely on a combination of

markers for renal injury,

including serum creatinine,

BUN, and histopathological

analysis of kidney tissue.[5]

Consider specialized imaging

techniques for crystal detection

in tissue.

Inconsistent

pharmacokinetic/pharmacodyn

amic (PK/PD) correlation with

renal toxicity.

The toxicity is driven by

metabolite accumulation, not

the parent drug concentration.

The relationship between the

parent drug's plasma

concentration and the extent of

crystal deposition in the kidney

may not be linear.

Measure the concentrations of

the specific insoluble

metabolites (M1/3, M5/6, M10)

in plasma and kidney tissue.[3]

[4] Correlate metabolite levels

with markers of renal damage.

Data Presentation
Table 1: Species-Specific Metabolism and Toxicity of JNJ-38877605
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Species
Aldehyde Oxidase

Activity

Formation of

Insoluble

Metabolites (M1/3,

M5/6, M10)

Observed Renal

Toxicity

Human High Yes[3][4] Yes[1][3][4]

Rabbit High Yes[1][3][4] Yes[1][3][4]

Rat Low/Negligible No[1][3][5] No[1][3][4][5]

Dog Low/Negligible No[1][3][5] No[1][3][4][5]

Table 2: Summary of Renal Effects in Rabbits Administered JNJ-38877605 for One Month

Finding Observation

Kidney Weight Increased[4]

Appearance Pale[4]

Histopathology

Extensive degeneration, inflammation,

congestion, fibrosis, regeneration, granular and

acicular clefts with giant cells[3][4]

Biomarkers
Changes in creatinine clearance and other

chemistry parameters[4]

Experimental Protocols
Protocol 1: In Vivo Assessment of JNJ-38877605-Induced Renal Toxicity in Rabbits

Animal Model: New Zealand White rabbits.

Drug Administration: Oral administration of JNJ-38877605. Dosing can be daily or on

alternative schedules.

Dose Groups: Include a vehicle control group and at least three dose levels of JNJ-
38877605.
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Monitoring:

Clinical Observations: Daily monitoring for any signs of distress or changes in behavior.

Body Weight: Measure at least twice weekly.

Renal Function Markers: Collect blood samples at baseline and regular intervals to

measure serum creatinine and blood urea nitrogen (BUN). Collect urine for urinalysis,

including measurement of urinary crystals and biomarkers like KIM-1, clusterin, and TFF-

3.[7]

Pharmacokinetics: Collect blood samples at various time points after dosing to determine the

plasma concentrations of JNJ-38877605 and its metabolites (M1/3, M5/6, M10).

Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect

kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process tissues for

histopathological examination, specifically looking for crystal deposition, tubular

degeneration, inflammation, and other signs of nephropathy.

Protocol 2: In Vitro Metabolism Assay to Determine Species-Specific Metabolite Formation

Test System: Liver S9 fractions or hepatocytes from different species (human, rabbit, rat,

dog).

Incubation: Incubate JNJ-38877605 with the liver S9 fractions or hepatocytes in a suitable

buffer system.

Metabolite Identification: After incubation, stop the reaction and analyze the supernatant

using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the

formation of metabolites M1/3, M5/6, and M10.

Data Analysis: Compare the metabolite profiles across the different species to confirm the

species-specific activity of aldehyde oxidase in metabolizing JNJ-38877605 to its insoluble

metabolites.
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Mechanism of JNJ-38877605 Renal Toxicity
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Caption: Mechanism of JNJ-38877605-induced renal toxicity.
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Click to download full resolution via product page

Caption: Workflow for investigating species-specific renal toxicity.
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Caption: JNJ-38877605 inhibits the c-Met signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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